N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, henceforth referred to as SKLB610, is a novel synthetic compound designed and synthesized for its potential use in oncology research []. It belongs to a class of compounds known as receptor tyrosine kinase (RTK) inhibitors []. Specifically, SKLB610 has shown promising activity as a multi-targeted inhibitor, demonstrating potent suppression of human tumor angiogenesis in preclinical studies [].
Synthesis Analysis
While specific details of SKLB610’s synthesis are not provided in the analyzed papers, it is described as a “designed and synthesized” novel vascular endothelial growth factor receptor (VEGFR) inhibitor []. This suggests a multi-step process involving chemical modification and coupling reactions to arrive at the final compound. Further research into its specific synthesis route is recommended for detailed analysis.
Mechanism of Action
SKLB610 primarily exerts its antitumor activity by inhibiting angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis [].
Multi-kinase Inhibition: SKLB610 targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis []. These include:
VEGFR2: SKLB610 exhibits potent inhibition of VEGFR2, a key regulator of angiogenesis []. This inhibition disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF), preventing endothelial cell proliferation, migration, and tube formation, ultimately hindering angiogenesis [].
FGFR2 and PDGFR: SKLB610 also inhibits fibroblast growth factor receptor 2 (FGFR2) and platelet-derived growth factor receptor (PDGFR) [], albeit to a lesser extent than VEGFR2 []. This multi-targeted approach likely contributes to its overall anti-angiogenic and antitumor effects [].
Downstream Signaling Pathways: Inhibition of VEGFR2 by SKLB610 leads to a decrease in the phosphorylation of p42/44 mitogen-activated protein kinase (p42/44 MAPK) [], a crucial signaling pathway involved in cell proliferation and survival.
Applications
Inhibition of Angiogenesis: SKLB610 potently suppresses human tumor angiogenesis through its inhibitory effects on VEGFR2, FGFR2, and PDGFR []. This makes it a potential candidate for further development as an anti-angiogenic agent in cancer therapy.
Tumor Growth Inhibition: SKLB610 has demonstrated significant inhibition of tumor growth in vivo []. For example, chronic intraperitoneal administration of SKLB610 at a dose of 50 mg/kg/day resulted in significant inhibition of the growth of established human A549 (non-small cell lung cancer) and HCT116 (colorectal cancer) tumor xenografts in nude mice [].
Reduction of Intratumoral Microvessel Density: Treatment with SKLB610 has been shown to significantly reduce intratumoral microvessel density, as evidenced by CD31 staining, in tumor xenograft models []. This reduction in blood vessel formation within the tumor is directly linked to its anti-angiogenic mechanism of action.
Related Compounds
Sorafenib
Compound Description: Sorafenib (4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide) is a known multi-kinase inhibitor approved for treating hepatocellular carcinoma and renal cell carcinoma. It acts by inhibiting various tyrosine kinases, including VEGFRs, PDGFR-β, and RAF kinases. [, ]
Relevance: Sorafenib shares a significant structural similarity with SKLB610, particularly in the diarylurea core and the presence of a trifluoromethylphenyl group. This structural similarity likely contributes to both compounds targeting some of the same kinases, albeit with different potencies. Notably, SKLB610 is designed as a VEGFR inhibitor and demonstrates more potent inhibition of VEGFR2 compared to Sorafenib. [, ]
Compound Description: This series of compounds, explored for their anticancer activity, features a diarylurea core with a pyridine moiety, similar to both SKLB610 and Sorafenib. These derivatives were designed through structure-based virtual screening using Sorafenib as a reference. []
Relevance: These derivatives highlight the importance of the diarylurea scaffold and the trifluoromethylphenyl group in designing kinase inhibitors like SKLB610. The variations in substituents attached to the pyridine ring in these derivatives offer insights into potential modifications to the SKLB610 structure for optimizing its activity and selectivity profile. []
Compound Description: This compound is a salt form of a closely related analog of SKLB610. The primary difference lies in the presence of a 2-methylcarbamoyl group on the pyridine ring, whereas SKLB610 has an N-methyl group directly attached to the picolinamide moiety. []
Relevance: This salt form highlights the exploration of different salt forms and their impact on the physicochemical properties of compounds structurally related to SKLB610. Comparing the properties of this compound with SKLB610 could provide insights into the influence of the N-methyl picolinamide moiety on solubility, stability, and other relevant characteristics. []
Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with promising activity against Chronic Myeloid Leukemia (CML). [, ]
Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) currently under investigation for its potential therapeutic applications in treating conditions like muscle wasting diseases and osteoporosis. [, , , , ]
Relevance: While S-4 targets the androgen receptor and SKLB610 targets VEGFRs, both compounds share the 4-nitro-3-trifluoromethyl-phenyl) moiety. The presence of this shared group in compounds with vastly different biological targets suggests its potential role in influencing pharmacokinetic properties or providing general structural features conducive to drug development. Further investigation into the specific interactions of this moiety within the binding pockets of both targets could provide valuable information for future drug design efforts. [, , , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel, orally available multikinase inhibitor, potently inhibiting angiogenesis and tumor growth in preclinical models; High Quality Biochemicals for Research Uses
N4-(3-chloro-4-fluorophenyl)-N6-(1-methyl-4-piperidinyl)pyrimido[5,4-d]pyrimidine-4,6-diamine is a substituted aniline. Falnidamol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific. Falnidamol is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation.
LCH-7749944, also known as GNF-Pf-2356, is a novel and potent PAK4 inhibitor, which effectively suppresses the proliferation of human gastric cancer cells through downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway. In addition, LCH-7749944 significantly inhibited the migration and invasion of human gastric cancer cells in conjunction with concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. Interestingly, LCH-7749944 also inhibited the formation of filopodia and induced cell elongation in SGC7901 cells. Importantly, LCH-7749944 caused successful inhibition of EGFR activity due to its inhibitory effect on PAK4. Taken together, these results provided novel insights into the development of PAK4 inhibitor and potential therapeutic strategies for gastric cancer (source: Cancer Lett. 2012 Apr 1;317(1):24-32 )
Mavelertinib is under investigation in clinical trial NCT02349633 (Study for Patients With NSCLC EGFR Mutations (Del 19 or L858R +/- T790M)). Mavelertinib is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Mavelertinib specifically binds to and inhibits EGFR T790M, a secondary acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR/T790M-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06747775 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which can inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Lapatinib is an organofluorine compound, an organochlorine compound, a member of quinazolines and a member of furans. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is functionally related to a monofluorobenzene. Lapatinib is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. Lapatinib is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding. Lapatinib is a Kinase Inhibitor. The mechanism of action of lapatinib is as a Protein Kinase Inhibitor. Lapatinib is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. Lapatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury. Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types. A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
MK-2206 is an organic heterotricyclic compound that is [1,2,4]triazolo[3,4-f][1,6]naphthyridin-3(2H)-one substituted at positions 8 and 9 respectively by 4-(1-aminocyclobutyl)phenyl and phenyl groups. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is functionally related to a 1,6-naphthyridine. Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
MPT0E028 is a novel N-hydroxyacrylamide-derived HDAC inhibitor, inhibited human colorectal cancer HCT116 cell growth in vitro and in vivo. The results of NCI-60 screening showed that MPT0E028 inhibited proliferation in both solid and hematological tumor cell lines at micromolar concentrations, and was especially potent in HCT116 cells. MPT0E028 had a stronger apoptotic activity and inhibited HDACs activity more potently than SAHA, the first therapeutic HDAC inhibitor proved by FDA. In vivo murine model, the growth of HCT116 tumor xenograft was delayed and inhibited after treatment with MPT0E028 in a dose-dependent manner. Based on in vivo study, MPT0E028 showed stronger anti-cancer efficacy than SAHA. No significant body weight difference or other adverse effects were observed in both MPT0E028-and SAHA-treated groups. Taken together, our results demonstrate that MPT0E028 has several properties and is potential as a promising anti-cancer therapeutic drug. ( PLoS One. 2012;7(8):e43645.)
Mubritinib has been used in trials studying the treatment of Lung Neoplasm, Renal Neoplasm, Breast Neoplasm, Ovarian Neoplasm, and Pancreatic Neoplasm.